2-Ethoxy-2-p-tolyl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-p-tolyl-ethylamine is an organic compound with the molecular formula C11H17NO It is a derivative of ethylamine, featuring an ethoxy group and a p-tolyl group attached to the ethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-p-tolyl-ethylamine typically involves the reaction of p-tolylacetaldehyde with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
-
Step 1: Formation of Imine
- p-Tolylacetaldehyde, Ethylamine
Catalyst: Acid (e.g., hydrochloric acid)
Conditions: Room temperature, stirring for several hours
-
Step 2: Reduction of Imine
Reactants: Imine intermediate
Reducing Agent: Sodium borohydride or hydrogen gas with a palladium catalyst
Conditions: Mild temperature, solvent (e.g., ethanol)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-Ethoxy-2-p-tolyl-ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction: : The compound can be reduced to form secondary or tertiary amines.
Reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Conditions: Anhydrous conditions, solvent (e.g., ether)
-
Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents: Halides, alcohols
Conditions: Basic medium, solvent (e.g., acetone)
Major Products
Oxidation: Formation of p-tolylacetone or p-tolylacetic acid
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted ethylamines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Ethoxy-2-p-tolyl-ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of ethylamine derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity makes it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-p-tolyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and p-tolyl groups can influence the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-2-p-tolyl-ethylamine
- 2-Ethoxy-2-phenyl-ethylamine
- 2-Ethoxy-2-m-tolyl-ethylamine
Uniqueness
Compared to similar compounds, 2-Ethoxy-2-p-tolyl-ethylamine offers a unique combination of ethoxy and p-tolyl groups, which can enhance its reactivity and specificity in various applications. Its structural features make it a valuable compound for the synthesis of diverse chemical entities and for exploring new areas of research.
Eigenschaften
Molekularformel |
C11H17NO |
---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-ethoxy-2-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8,12H2,1-2H3 |
InChI-Schlüssel |
IITFNNKQOMMYBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.